Cas no 545399-67-5 ((2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide)

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide structure
545399-67-5 structure
Product Name:(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide
CAS No:545399-67-5
MF:C17H15NO3
MW:281.305904626846
CID:1593270
PubChem ID:732540
Update Time:2025-07-21

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-, (2E)-
    • (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide
    • HMS1683L12
    • SCHEMBL13675901
    • (E)-N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-acrylamide
    • STL363384
    • 545399-67-5
    • AKOS000537091
    • 5840-43-7
    • HMS2655A05
    • CHEMBL192984
    • VU0297335-2
    • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cinnamamide
    • F3095-1031
    • MLS000687931
    • SMR000286304
    • (E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide
    • DTXSID10352688
    • BDBM50158660
    • BIM-0030303.P001
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylacrylamide
    • Inchi: 1S/C17H15NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-9,12H,10-11H2,(H,18,19)/b9-6+
    • InChI Key: YUWGYIKUNIEZHJ-RMKNXTFCSA-N
    • SMILES: O1CCOC2C=CC(=CC1=2)NC(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 281.10525
  • Monoisotopic Mass: 281.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • PSA: 47.56

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide Pricemore >>

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Additional information on (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide

Compound Introduction: (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide (CAS No. 545399-67-5)

The compound (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide, identified by its CAS number 545399-67-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a benzodioxin moiety and an amide functional group suggests potential interactions with various biological targets, making it a valuable candidate for further investigation in drug discovery.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry. The benzodioxin scaffold, characterized by its oxygen-containing aromatic ring system, has been extensively studied for its pharmacological properties. Specifically, derivatives of benzodioxin have shown promise in modulating neurological and inflammatory pathways. The compound in question, (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide, incorporates a phenylpropenamide moiety that may enhance its binding affinity to specific enzymes or receptors.

One of the most compelling aspects of this compound is its potential role in addressing chronic inflammatory conditions. Current research indicates that benzodioxin derivatives can interact with cyclooxygenase (COX) enzymes and other inflammatory mediators. The amide group in (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide could serve as a key pharmacophore for inhibiting pro-inflammatory pathways. Preliminary studies have suggested that such compounds may exhibit anti-inflammatory effects comparable to existing therapeutic agents but with improved selectivity and reduced side effects.

The structural configuration of this molecule also warrants further exploration. The (E)-configuration of the alkene suggests potential for optimal interactions with biological targets due to its rigid planar structure. This geometric arrangement could facilitate precise binding to protein receptors or enzymes involved in disease pathways. Additionally, the phenyl group appended to the propenamide moiety may enhance lipophilicity, improving cellular uptake and bioavailability—a critical factor in drug development.

Recent advances in computational chemistry have enabled more accurate predictions of molecular interactions. Virtual screening and molecular dynamics simulations have been employed to model the binding affinity of (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide to various biological targets. These studies have highlighted potential interactions with COX enzymes and other inflammatory mediators, reinforcing its therapeutic potential. Furthermore, the benzodioxin scaffold's ability to cross the blood-brain barrier has been observed in some derivatives, suggesting potential applications in neuropharmacology.

The synthesis of this compound presents an intriguing challenge for organic chemists. The construction of the benzodioxin ring system requires precise control over reaction conditions to avoid unwanted side products. Additionally, introducing the phenylpropenamide moiety necessitates careful selection of synthetic routes to ensure high yield and purity. Recent methodologies involving transition metal catalysis have shown promise in facilitating these transformations efficiently.

In conclusion, the compound (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide (CAS No. 545399-67-5) represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it an attractive subject for future research. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play a pivotal role in addressing complex diseases through targeted therapy.

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